4-Npmgap
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Overview
Description
4-Npmgap, also known as 4-(N,N-dimethylamino)-N-methylphthalimide, is a fluorescent organic compound. It is a derivative of 4-aminophthalimide, where all the amine hydrogens are substituted with methyl groups. This modification significantly affects its photophysical properties, making it a valuable compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-dimethylamino)-N-methylphthalimide typically involves the methylation of 4-aminophthalimide. The process includes:
Starting Material: 4-aminophthalimide.
Methylation: The amine hydrogens of 4-aminophthalimide are substituted with methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-(N,N-dimethylamino)-N-methylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 4-aminophthalimide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides of 4-(N,N-dimethylamino)-N-methylphthalimide.
Reduction Products: 4-aminophthalimide.
Substitution Products: Various substituted phthalimides depending on the nucleophile used
Scientific Research Applications
4-(N,N-dimethylamino)-N-methylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies to investigate molecular interactions and aggregation behavior.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Industry: Utilized in the fabrication of fluorescent organic nanoparticles for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylamino)-N-methylphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently. This property is exploited in various applications, such as bioimaging and photophysical studies. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to fluorescence emission that can be detected and analyzed .
Comparison with Similar Compounds
4-aminophthalimide: The parent compound of 4-(N,N-dimethylamino)-N-methylphthalimide, which lacks the methyl groups on the amine.
N-methylphthalimide: Another derivative with different substitution patterns.
Comparison:
Photophysical Properties: 4-(N,N-dimethylamino)-N-methylphthalimide exhibits different photophysical properties compared to its parent compound due to the presence of methyl groups, which affect its fluorescence behavior.
Chemical Reactivity: The substitution of amine hydrogens with methyl groups alters the reactivity of the compound, making it less prone to certain reactions compared to 4-aminophthalimide.
Applications: The unique properties of 4-(N,N-dimethylamino)-N-methylphthalimide make it more suitable for specific applications, such as in the fabrication of fluorescent nanoparticles .
Properties
IUPAC Name |
sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYABRCYBMHRMN-WXEYOETGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NNaO17P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101455-35-0 |
Source
|
Record name | 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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